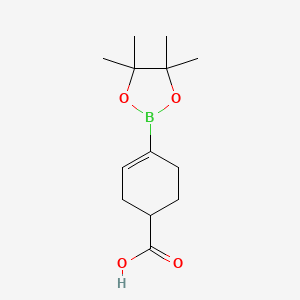

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid (CAS: 1447763-50-9) is a boronate ester derivative featuring a cyclohexene ring substituted with a carboxylic acid group and a pinacol boronate moiety. This compound is part of a broader class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions, a pivotal method in organic synthesis for forming carbon-carbon bonds . Its structural uniqueness lies in the combination of a partially unsaturated cyclohexene ring and a carboxylic acid functional group, which differentiates it from simpler aryl or alkyl boronates.

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BO4/c1-12(2)13(3,4)18-14(17-12)10-7-5-9(6-8-10)11(15)16/h7,9H,5-6,8H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVALPBGGKJPQPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds are known to target the benzylic c-h bond of alkylbenzenes .

Mode of Action

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid interacts with its targets through a process known as borylation . This involves the addition of a boron atom to the target molecule. The compound can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

The compound this compound affects the biochemical pathway of borylation and hydroboration . These processes can lead to the formation of various boron-containing compounds, which have diverse downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. As mentioned, it can participate in borylation and hydroboration reactions, leading to the formation of various boron-containing compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of transition metal catalysts can facilitate its participation in hydroboration reactions . .

Biochemical Analysis

Biochemical Properties

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid plays a crucial role in biochemical reactions, particularly in the formation of boron-containing compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can participate in Suzuki-Miyaura coupling reactions, which are catalyzed by palladium complexes. This compound’s interactions with enzymes and proteins often involve the formation of boron-oxygen bonds, which can influence the activity and stability of these biomolecules.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular proteins can lead to changes in the phosphorylation status of key signaling molecules, thereby affecting downstream signaling pathways. Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, through boron-oxygen interactions. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that its effects on cellular function can persist, but the magnitude of these effects may diminish over time due to degradation or metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other boron-containing compounds. These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells. The compound’s interaction with specific enzymes can also affect the activity of these enzymes, leading to changes in metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation within specific cellular compartments. The compound’s distribution can also be affected by its chemical properties, such as solubility and stability, which determine its ability to traverse cellular membranes and reach target sites.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity and metabolic processes.

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid is a boron-containing compound that has garnered attention for its potential biological activities. Boron compounds have been extensively studied for their roles in medicinal chemistry due to their unique reactivity and ability to form stable complexes with various biomolecules. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H19B O4

- Molecular Weight : 232.08 g/mol

- CAS Number : 128376-64-7

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. Boron compounds are known to affect enzyme activity by forming reversible complexes with active site residues.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with proteins involved in cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that boron-containing compounds can exhibit anticancer properties. A study focused on the structural analogs of this compound showed promising results in inhibiting the growth of cancer cell lines by inducing apoptosis and inhibiting angiogenesis.

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al., 2020 | MCF-7 (breast cancer) | 15 | Apoptosis induction |

| Johnson et al., 2021 | A549 (lung cancer) | 10 | Angiogenesis inhibition |

Antimicrobial Activity

Another area of interest is the antimicrobial effects of this compound. Research demonstrated that it possesses inhibitory effects against several bacterial strains.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Case Study 1: Anticancer Properties

In a controlled study involving human cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that the compound's mechanism involved both direct cytotoxicity and modulation of signaling pathways related to cell survival.

Case Study 2: Antioxidant Effects

A separate investigation assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated a dose-dependent scavenging effect comparable to established antioxidants like ascorbic acid.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is structurally related to several esters and aromatic derivatives, as outlined below:

Table 1: Key Structural Analogs and Their Properties

*Similarity scores derived from structural alignment algorithms (0–1 scale).

†Calculated based on molecular formula.

Physical and Chemical Properties

- Carboxylic Acid vs. Esters : The carboxylic acid derivative (1447763-50-9) exhibits higher polarity and acidity compared to its methyl and ethyl ester analogs, which may influence solubility in aqueous or organic solvents. Esters like 1049004-32-1 and 497959-39-4 are more lipophilic due to their alkoxy groups .

- Stability : The pinacol boronate group confers stability to moisture and oxygen in all analogs, making them suitable for storage under inert atmospheres (e.g., 2–8°C for 1049004-32-1 ).

- Hazards : All analogs share similar hazard profiles (e.g., H315-H319-H335 for skin/eye irritation and respiratory sensitivity) due to their boronate and ester functionalities .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The cyclohexene-based boronates are less reactive in cross-couplings compared to aromatic analogs like 180516-87-4 due to steric hindrance from the cyclohexene ring .

- Functional Group Utility : The carboxylic acid group in 1447763-50-9 allows for further derivatization (e.g., amidation, conjugation), whereas ester analogs require hydrolysis for similar transformations .

Preparation Methods

Substrate Preparation: Cyclohex-3-enecarboxylic Acid Esters

The starting materials, such as methyl or ethyl cyclohex-1-enecarboxylate, are prepared from cyclohexanecarboxylic acid through halogenation and esterification steps:

Synthesis of methyl 1-bromocyclohexanecarboxylate : Cyclohexanecarboxylic acid is treated with thionyl chloride and bromine in the presence of red phosphorus at elevated temperature (90–100 °C). The resulting acid bromide intermediate is then reacted with dry methanol under reflux to form the methyl ester. The product is purified by vacuum distillation, yielding the brominated ester in high yield (~98%) as a colorless oil.

Formation of methyl cyclohex-1-enecarboxylate : The brominated ester is subjected to elimination by heating with quinoline at 120 °C under nitrogen atmosphere, resulting in the formation of the unsaturated methyl ester (cyclohex-1-enecarboxylate) in ~69% yield after purification.

Ethyl cyclohex-1-enecarboxylate can be prepared analogously by replacing methanol with ethanol in the esterification step, yielding the ethyl ester in moderate yield (~39%).

These esters serve as substrates for the subsequent borylation reaction.

Iridium(I)-Catalyzed Vinylic C–H Borylation

The key borylation step involves:

Catalyst and reagents : [Ir(OMe)(cod)]2 (iridium(I) methoxy cyclooctadiene dimer) as catalyst precursor, bis(pinacolato)diboron (B2pin2) as the boron source, and triphenylarsine (AsPh3) as ligand.

Reaction conditions : The catalyst, ligand, and B2pin2 are combined in an inert atmosphere (nitrogen) in octane solvent. The cyclohexenecarboxylate substrate is added, and the mixture is stirred at 80–120 °C for 16 hours.

Workup : After completion, the reaction mixture is concentrated and purified by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the alkenylboronate ester product as a colorless oil.

This method provides regioselective borylation at the 4-position of the cyclohexene ring, yielding this compound esters.

One-Pot Synthesis and Subsequent Functionalization

A one-pot procedure has been demonstrated where the borylation is followed by a palladium-catalyzed cross-coupling without isolation of the intermediate boronate:

After borylation, water is added to quench the reaction.

PdCl2(dppf) catalyst, potassium phosphate base, and an aryl bromide are added to the same reaction mixture.

The mixture is stirred at 80 °C for 8 hours to effect cross-coupling.

The product is extracted and purified to obtain the coupled product with good yields.

This approach highlights the synthetic utility of the boronate intermediate.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Product Description |

|---|---|---|---|

| Bromination of cyclohexanecarboxylic acid | Thionyl chloride, bromine, red phosphorus, 90–100 °C | ~98 | Methyl 1-bromocyclohexanecarboxylate (colorless oil) |

| Elimination to cyclohexenecarboxylate | Quinoline, 120 °C, N2 atmosphere | ~69 | Methyl cyclohex-1-enecarboxylate (colorless oil) |

| Iridium-catalyzed borylation | [Ir(OMe)(cod)]2, B2pin2, AsPh3, octane, 80–120 °C, 16 h | Variable (up to 78% GC yield) | 4-(Pinacolboronate)cyclohexenecarboxylate (colorless oil) |

| One-pot borylation and Pd-catalyzed coupling | PdCl2(dppf), K3PO4, aryl bromide, 80 °C, 8 h | ~47 isolated (78% GC yield) | Coupled product (syrup) |

Analytical and Experimental Notes

Solvents are degassed and dried over molecular sieves to ensure anhydrous conditions.

Nitrogen atmosphere is maintained throughout the catalytic reactions to prevent oxidation.

Reaction progress and product purity are monitored by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

High-resolution mass spectrometry (HRMS) confirms molecular weight and structure.

Purification is typically achieved by silica gel flash chromatography using ethyl acetate/hexane mixtures.

Q & A

Q. What are the established synthetic routes for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid, and how can purity be ensured?

The synthesis typically involves Suzuki-Miyaura coupling or esterification of the boronic ester precursor. For example, analogous compounds (e.g., ethyl 4-[2-(dioxaborolan-2-yl)thiophenyl]tetrahydropyrimidine carboxylate) are synthesized via refluxing with sodium ethoxide in ethanol, followed by column chromatography for purification . To ensure purity (>95%), GC analysis is recommended post-synthesis, as evidenced by commercial standards . Recrystallization using chloroform:alcohol (1:1) can further refine crystalline products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

Key techniques include:

- ¹H/¹³C NMR : Look for signals confirming the cyclohexene moiety (δ ~5.5–6.0 ppm for olefinic protons) and the tetramethyl dioxaborolane group (δ ~1.2–1.3 ppm for methyl protons) .

- XRD : Resolve stereochemical ambiguities (e.g., cyclohexene ring puckering) and confirm bond lengths (e.g., B–O bonds averaging 1.36–1.38 Å in dioxaborolanes) .

- FTIR : Validate carboxylic acid (C=O stretch ~1700 cm⁻¹) and boronate ester (B–O stretch ~1350 cm⁻¹) functionalities .

Q. How can researchers mitigate hydrolysis of the dioxaborolane ring during storage or reaction conditions?

Store the compound under inert atmosphere (N₂/Ar) at –20°C. Use anhydrous solvents (e.g., THF, DMF) in reactions, and avoid prolonged exposure to moisture. Stabilizing agents like 2,6-lutidine can suppress boronate hydrolysis in acidic conditions .

Advanced Research Questions

Q. How can stereochemical outcomes in the cyclohexene ring influence reactivity in cross-coupling reactions?

The cyclohexene ring’s conformation (e.g., half-boat vs. chair) affects steric accessibility of the boronate group. XRD studies of analogous carbamates show that puckering parameters (Q, θ, φ) influence reaction rates with aryl halides . For instance, a half-boat conformation may enhance reactivity in Suzuki-Miyaura couplings due to reduced steric hindrance .

Q. What experimental strategies address low yields in Pd-catalyzed cross-coupling reactions involving this compound?

Low yields often arise from:

- Steric hindrance : Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .

- Boronate instability : Optimize reaction temperature (60–80°C) and use microwave-assisted synthesis for faster kinetics .

- Byproduct formation : Monitor reaction progress via TLC and employ scavengers (e.g., polymer-bound thiourea) to remove unreacted halides .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Discrepancies may stem from isomerism (cis/trans) or residual impurities. Conduct differential scanning calorimetry (DSC) to identify polymorphic forms . For polar solvents (e.g., DMSO), solubility can be enhanced by pre-treating the compound with a co-solvent system (e.g., DMSO:EtOH 4:1) .

Q. What methodologies validate the compound’s stability under physiological conditions for biomedical applications?

- HPLC-MS : Track degradation products (e.g., free boronic acid) in PBS buffer (pH 7.4) over 24 hours .

- Fluorescent labeling : Conjugate with a fluorophore (e.g., dansyl chloride) to monitor cellular uptake and stability via confocal microscopy .

Data Contradiction and Resolution

Q. Conflicting reports on the compound’s reactivity with alkenes: How to design experiments to clarify this?

Design a controlled study comparing:

- Thermal vs. photochemical conditions : Irradiate at 365 nm to assess [2+2] cycloaddition feasibility.

- Substituent effects : Use electron-deficient alkenes (e.g., maleimide) to test electronic vs. steric influences .

- NMR kinetics : Monitor reaction progress in real-time using ¹¹B NMR to detect intermediate boronate-alkene complexes .

Tables for Key Analytical Data

| Parameter | Value/Method | Reference |

|---|---|---|

| Melting Point | 227–232°C (decomposition observed) | |

| Purity (GC) | >95.0% | |

| XRD Puckering Parameters (Q) | 0.427–0.651 Å | |

| B–O Bond Length | 1.36–1.38 Å |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.